

The Pharmacology of CEP-28122: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CEP-28122

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the pharmacology of **CEP-28122**, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).

CEP-28122, a diaminopyrimidine derivative, has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.^{[1][2]} Its high potency and selectivity, coupled with oral bioavailability, have positioned it as a notable compound in the landscape of targeted cancer therapies.^{[1][2][3]}

Core Mechanism of Action

CEP-28122 functions as a potent inhibitor of the ALK receptor tyrosine kinase.^{[1][2]} In various cancers, constitutive activation of ALK—driven by chromosomal translocations, point mutations, or gene amplification—is a key oncogenic driver.^{[1][2][4]} **CEP-28122** competitively inhibits the ATP binding to the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.^{[1][3]}

In Vitro Activity & Selectivity

CEP-28122 exhibits high potency against recombinant ALK with a very low nanomolar IC₅₀ value.^{[1][3][5][6][7]} Its selectivity has been profiled against a broad panel of other kinases, demonstrating a favorable therapeutic window.

Target Kinase	IC50 (nmol/L)
ALK	1.9 ± 0.5
Rsk2	7-19
Rsk3	7-19
Rsk4	7-19
Flt4	46 ± 10
Data compiled from multiple sources.[1][5]	

A kinase profiling study against 259 protein kinases at a concentration of 1 µmol/L showed that **CEP-28122** had no to weak inhibition against the majority of kinases tested, with only 15 kinases showing more than 90% inhibition.[1] This high degree of selectivity suggests a reduced potential for off-target toxicities.

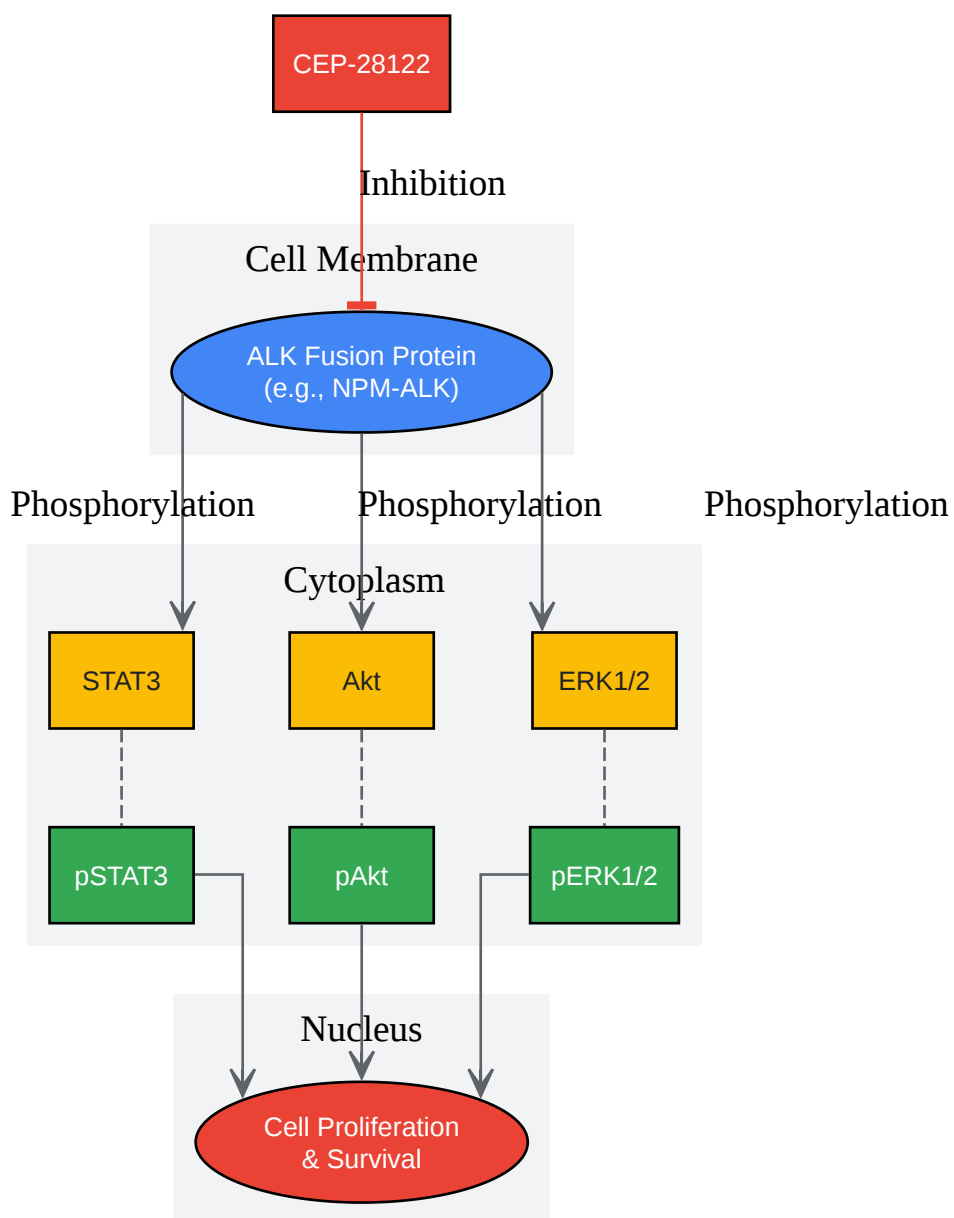
Cellular Activity

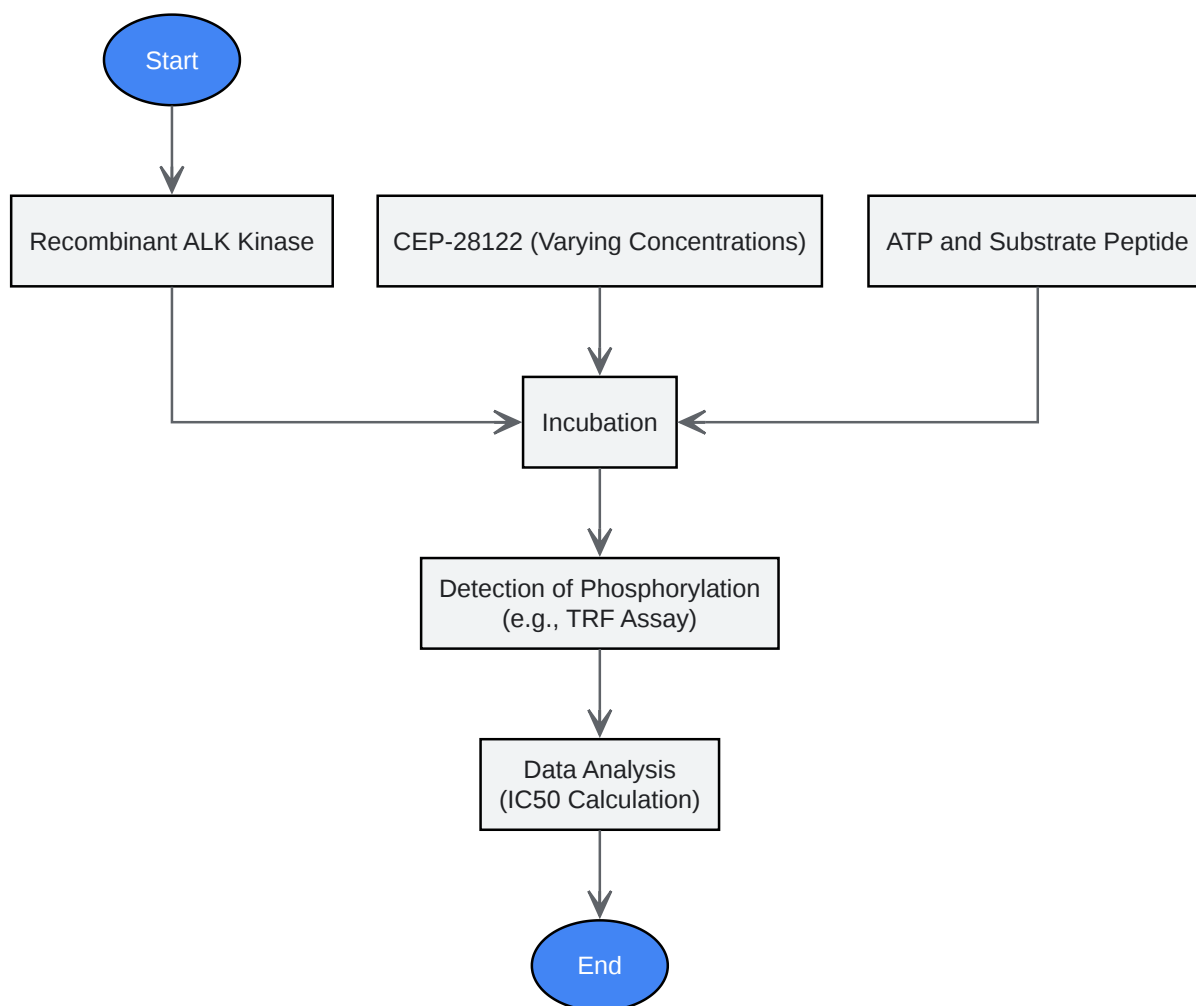
In cellular assays, **CEP-28122** effectively inhibits ALK tyrosine phosphorylation and induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines.[1] [2] For instance, in Karpas-299 and Sup-M2 ALCL cells, treatment with **CEP-28122** leads to a dose-dependent decrease in NPM-ALK phosphorylation and activation of caspase 3/7, indicating the induction of apoptosis.[3]

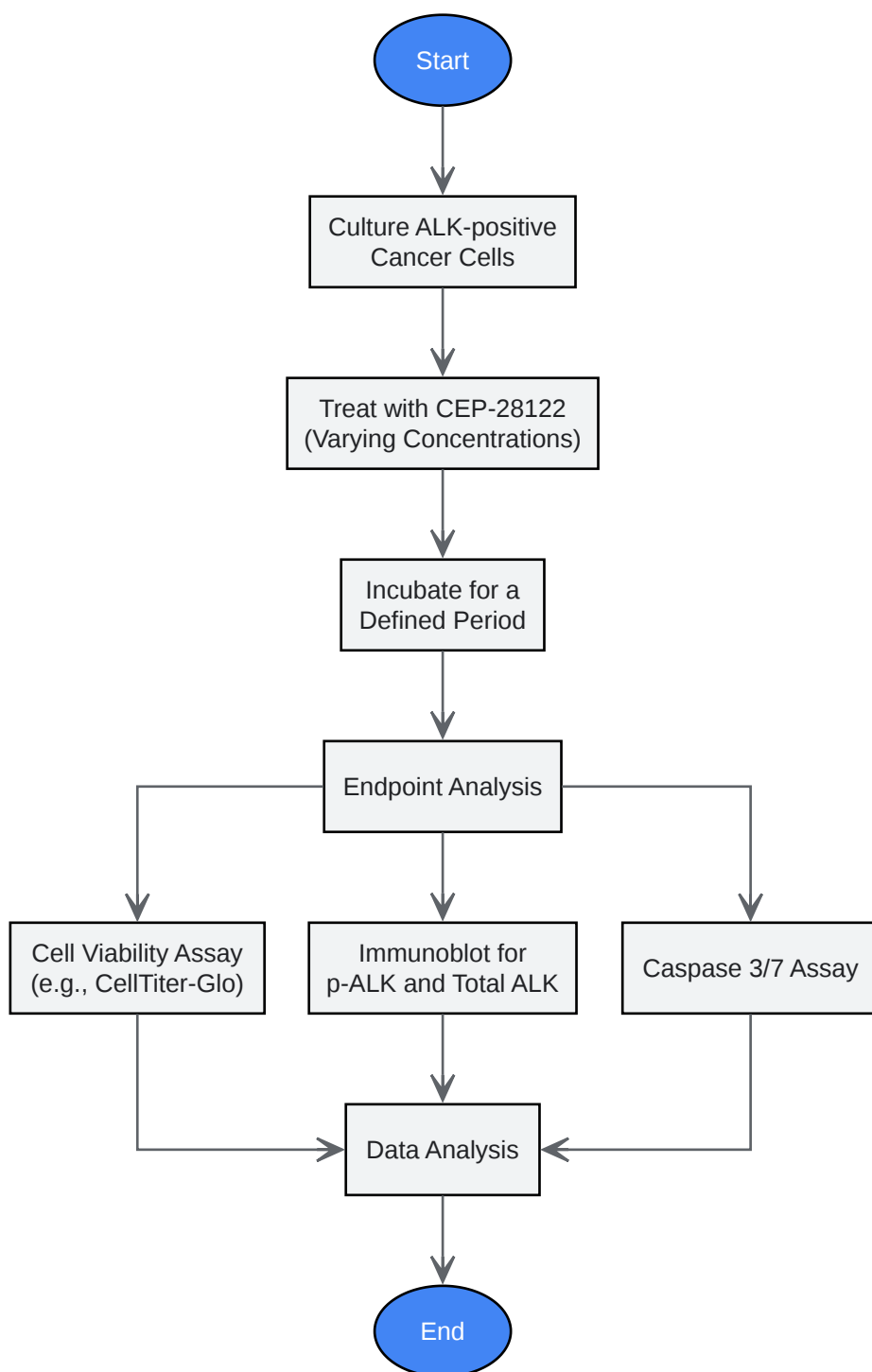
Cell Line	Cancer Type	IC50 (nM) for Growth Inhibition
Karpas-299	ALCL (ALK-positive)	Not explicitly stated, but concentration-dependent inhibition observed
Sup-M2	ALCL (ALK-positive)	Not explicitly stated, but concentration-dependent inhibition observed
NB-1691	Neuroblastoma (ALK-negative)	No significant effect
Data compiled from multiple sources. [1] [3]		

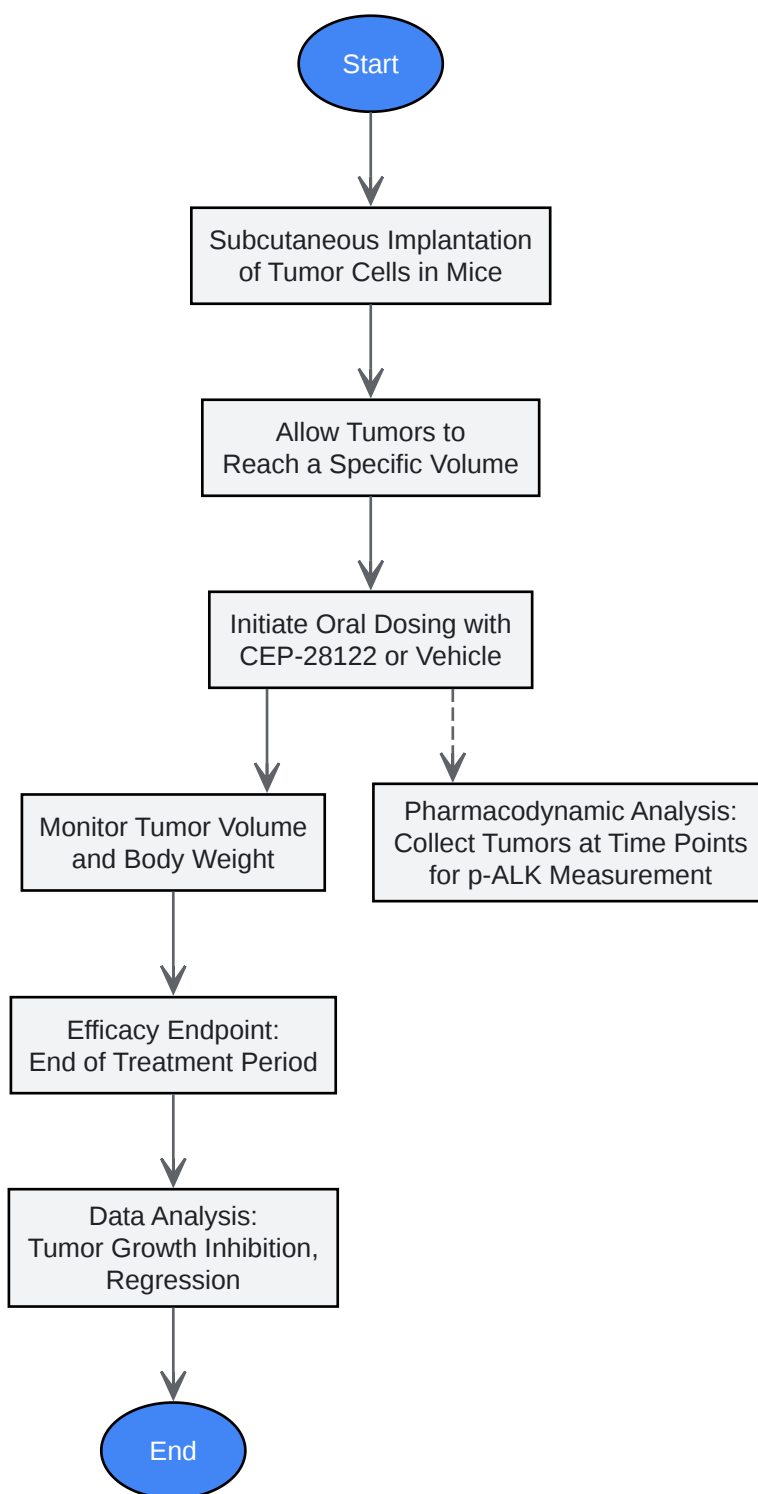
Downstream Signaling Inhibition

The antitumor effects of **CEP-28122** are mediated through the suppression of key downstream signaling pathways regulated by ALK. Treatment of ALK-positive cells with **CEP-28122** leads to a substantial reduction in the phosphorylation of critical signaling effectors.









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